REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.O=[C:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH:17]1[C:22](OC)=[O:23]>>[C:1]1([C:7]2[CH:12]=[CH:11][C:10]3[C:16]4[CH2:21][CH2:20][NH:19][CH2:18][C:17]=4[C:22](=[O:23])[O:13][C:9]=3[CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=CC1)O
|
Name
|
methyl 4-oxo-3-piperidinecarboxylate hydrochloride
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
Cl.O=C1C(CNCC1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared by the method
|
Type
|
WASH
|
Details
|
The crude material is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC2=C(C=C1)C1=C(CNCC1)C(O2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |